JWH 250-d11

Description

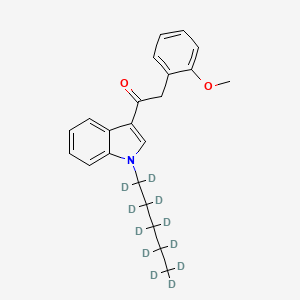

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3/i1D3,3D2,4D2,9D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLSJIQJQKDDCM-RYFBRYQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857901 | |

| Record name | 2-(2-Methoxyphenyl)-1-[1-(~2~H_11_)pentyl-1H-indol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-78-4 | |

| Record name | 2-(2-Methoxyphenyl)-1-[1-(~2~H_11_)pentyl-1H-indol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Research for Jwh 250

Original Synthesis Pathways for JWH 250

The foundational synthesis of JWH 250 and related phenylacetylindoles follows a clear, multi-step chemical process. The route was established as part of the structure-activity relationship studies that identified this class of compounds as potent cannabinoid receptor agonists. caymanchem.com The primary pathway can be described as a Friedel-Crafts acylation mechanism.

The synthesis generally involves two principal stages:

Indole (B1671886) Alkylation : The process begins with the N-alkylation of the indole ring. In this step, indole is reacted with an alkylating agent, such as 1-bromopentane (B41390), in the presence of a base like potassium hydroxide (B78521) in a suitable solvent (e.g., dimethylformamide - DMF), to produce 1-pentylindole.

Acylation : The resulting 1-pentylindole undergoes acylation at the 3-position of the indole ring. This is typically achieved by reacting it with 2-methoxyphenylacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The 2-methoxyphenylacetyl chloride is itself prepared from 2-methoxyphenylacetic acid, often by reacting it with thionyl chloride. cerilliant.com

This sequence provides a direct route to the target JWH 250 molecule and has been a foundational method described in scientific literature. unodc.org

Variations and Optimizations in Synthetic Routes

While the original pathways are effective, the acylation step has been identified as frequently problematic, often resulting in low and variable yields that complicate purification. cerilliant.comcerilliant.com Research has therefore focused on optimizing this critical step.

Challenges in the synthesis of JWH 250 and its metabolites include the reactivity of the 2'-methoxyphenylacetyl group and potential for side reactions. cerilliant.com Efforts to improve the process have explored various reagents and reaction conditions. For example, the use of diethylaluminum chloride as the catalyst for the acylation of indole with 2-methoxyphenylacetyl chloride resulted in isolated yields of only 15% to 25%, despite high initial conversion rates. cerilliant.com Other literature methods using reagents like methylmagnesium bromide also provided low yields, in the range of 10-20%. cerilliant.com

A significant improvement was achieved by employing a tin-mediated Friedel-Crafts acylation. The use of tin(IV) chloride (SnCl₄) as the catalyst for the acylation of indole dramatically increased the reaction yield to 82%. cerilliant.com This optimized method proved highly efficient and regioselective. Further refinements, such as careful control of temperature and the rate of reagent addition during the final alkylation step in the synthesis of metabolites, have also been shown to improve conversion rates from less than 10% to over 40%. cerilliant.com

Comparison of Acylation Catalysts in JWH Compound Synthesis

| Catalyst/Reagent | Reported Yield | Reference |

|---|---|---|

| Methylmagnesium Bromide (MeMgBr) | ~10% | cerilliant.com |

| Diethylaluminum Chloride (Et₂AlCl) | 15-25% | cerilliant.comcerilliant.com |

| Tin(IV) Chloride (SnCl₄) | 82% | cerilliant.com |

Precursor Chemical Identification and Control in Research Synthesis

The synthesis of JWH 250 for research purposes relies on a specific set of commercially available precursor chemicals. The control and identification of these precursors are fundamental to achieving the desired final product with high purity. The primary starting materials are central to the alkylation and acylation steps that form the core of the synthetic route.

Key Precursors in JWH 250 Research Synthesis

| Precursor Chemical | Role in Synthesis | Chemical Class |

|---|---|---|

| Indole | Core heterocyclic structure | Heterocyclic aromatic compound |

| 1-Bromopentane | Source of the N-pentyl side chain | Alkyl halide |

| 2-Methoxyphenylacetic acid | Source of the 3-position acyl group | Carboxylic acid |

| Thionyl chloride | Converts carboxylic acid to acyl chloride | Inorganic reagent |

| Lewis Acids (e.g., AlCl₃, SnCl₄) | Catalyst for the Friedel-Crafts acylation | Acid catalyst |

The selection of these precursors defines the final structure of JWH 250 as a 1-pentyl-3-(2-methoxyphenylacetyl)indole. cerilliant.com

Considerations for Deuterated Analog Synthesis (JWH 250-d11)

The synthesis of deuterated analogs, such as this compound, is essential for modern analytical chemistry. These isotopically labeled compounds serve as ideal internal standards for quantitative analysis by mass spectrometry, as they are chemically identical to the analyte but have a different mass. google.comrsc.org

This compound is specifically labeled on the N-pentyl chain, which becomes an undecadeuteriopentyl group. lgcstandards.com The synthesis follows the same fundamental pathway as the unlabeled compound, with the critical difference being the substitution of a deuterated precursor. In this case, 1-bromopentane is replaced with its deuterated equivalent, pentyl-d11 bromide. lgcstandards.com

Key considerations for this process include:

Precursor Availability : The synthesis requires access to the specifically deuterated alkylating agent.

Cost : Isotopically labeled starting materials are significantly more expensive than their unlabeled counterparts.

Reaction Efficiency : It is crucial to use highly efficient and optimized reaction conditions to maximize the yield and avoid wasting the costly deuterated substrate. The tin-mediated acylation method is particularly suitable as it provides high yields. cerilliant.com

Isotopic Integrity : The chosen synthetic route must not cause scrambling or loss of the deuterium (B1214612) labels. The tin-mediated synthesis has been shown to proceed without significant loss of deuterium, ensuring the high isotopic purity of the final product. cerilliant.com

The successful synthesis yields 2-(2-methoxyphenyl)-1-(1-(pentyl-d11)-1H-indol-3-yl)ethanone, a critical tool for forensic and clinical laboratories needing to accurately quantify JWH 250 in various samples. lgcstandards.comnih.gov

Pharmacological Characterization of Jwh 250

Cannabinoid Receptor Binding Kinetics and Affinity Studies

The interaction of JWH-250 with cannabinoid receptors is primarily understood through binding affinity studies, which quantify the strength of the interaction between the compound (ligand) and the receptor. These studies are crucial for predicting the potential potency and effects of the compound.

JWH-250 demonstrates a high affinity for the CB1 receptor, with reported Ki values in the low nanomolar range. The Ki value, or inhibition constant, indicates the concentration of the ligand required to occupy 50% of the receptors in a competition assay; a lower Ki value signifies a higher binding affinity.

Studies have reported a Ki value of 11 nM for JWH-250 at the human CB1 receptor. caymanchem.com Another study using an isotopic receptor binding assay determined the Ki value to be 1.1 x 10⁻⁷ M (or 110 nM). nih.gov A non-isotopic Surface Plasmon Resonance (SPR) assay measured the binding affinity (KD) at 6.54 x 10⁻¹² M. nih.gov It is important to note that differences in experimental methodologies (e.g., cell types, radioligands used, assay conditions) can lead to variations in reported Ki values across different studies.

JWH-250 also binds with high affinity to the CB2 receptor. A reported Ki value for JWH-250 at the human CB2 receptor is 33 nM. caymanchem.com This indicates that while JWH-250 is potent at both receptors, it exhibits a slight preference for the CB1 receptor over the CB2 receptor.

The binding affinity of JWH-250 is often compared to that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, and other synthetic cannabinoids. For instance, one study showed JWH-250 to have a higher binding affinity for the CB1 receptor than Δ⁹-THC. nih.gov In a comparative study using a non-isotopic receptor binding assay, the order of binding affinity to the CB1 receptor was determined to be JWH-210 > JWH-250 > Δ⁹-THC > RCS-4 > JWH-015. nih.govresearchgate.net This higher affinity suggests that JWH-250 may be more potent than Δ⁹-THC.

| Compound | Ki Value (nM) | Binding Affinity (KD) via SPR (M) | Reference |

|---|---|---|---|

| JWH-250 | 11 / 110 | 6.54 x 10⁻¹² | caymanchem.comnih.gov |

| JWH-210 | 26 | 9.52 x 10⁻¹³ | nih.gov |

| Δ⁹-THC | 230 | 1.56 x 10⁻¹¹ | nih.gov |

| RCS-4 | 7300 | 2.75 x 10⁻¹¹ | nih.gov |

| JWH-015 | 23000 | 6.80 x 10⁻¹¹ | nih.gov |

The binding affinities of JWH-250 are typically determined using in vitro competition binding experiments. researchgate.netnih.gov In these assays, a radiolabeled cannabinoid ligand with known affinity for the CB1 or CB2 receptor is incubated with cell membranes expressing the receptor. JWH-250 is then added in increasing concentrations to compete with the radioligand for binding to the receptor. By measuring the concentration of JWH-250 that displaces 50% of the radioligand (the IC50 value), the Ki value can be calculated using the Cheng-Prusoff equation. These experiments have consistently demonstrated the nanomolar affinity of JWH-250 for both CB1 and CB2 receptors. researchgate.netnih.govunife.it

In addition to traditional isotopic assays, non-isotopic methods like Surface Plasmon Resonance (SPR) have been employed to characterize the binding kinetics of synthetic cannabinoids, including JWH-250. nih.govresearchgate.netnih.gov SPR is a label-free technique that measures the binding interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip where the receptor protein is immobilized. mdpi.com

An SPR-based assay determined the binding affinity (KD) of JWH-250 for the CB1 receptor to be 6.54 x 10⁻¹² M. nih.gov The association rate constant (Ka) was 1.53 x 10¹¹ M⁻¹, indicating a rapid binding to the receptor. nih.govd-nb.info The results from SPR have been shown to correlate well with those from conventional isotopic methods, supporting its use as a reliable alternative for assessing receptor binding affinity. nih.gov

Isotopic receptor binding assays are the conventional method for determining the binding affinity of compounds like JWH-250. nih.govmdpi.com These assays utilize a radiolabeled ligand, such as [³H]CP 55,940 or [³H]SR141716A, which binds to cannabinoid receptors. nih.govnih.govtheshifters.it The assay is performed using membrane preparations from cells engineered to express high levels of human or rodent CB1 or CB2 receptors. nih.govfrontiersin.org

In a typical competitive binding assay, the ability of JWH-250 to displace the radioligand from the receptor is measured. nih.gov The concentration of JWH-250 that inhibits 50% of the specific binding of the radioligand is its IC50 value. This value is then converted to the inhibition constant (Ki) using the known affinity of the radioligand. theshifters.it One such assay reported an IC50 value of 2.1 x 10⁻⁷ M and a calculated Ki value of 1.1 x 10⁻⁷ M for JWH-250 at the CB1 receptor. nih.gov

Receptor Selectivity and Agonism Profiling

JWH-250 is recognized as a cannabimimetic indole (B1671886) that demonstrates a strong affinity for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. researchgate.netunife.itnih.govadooq.com In vitro competition binding assays have consistently revealed its nanomolar affinity for both receptor subtypes. researchgate.netunife.itnih.gov

Assessment of Full Agonism at Cannabinoid Receptors

JWH-250 acts as a full agonist at both CB1 and CB2 receptors. researchgate.netunife.itnih.gov This means it binds to and activates these receptors to their maximal capacity, mimicking the effects of endogenous cannabinoids. Studies comparing its binding affinity to that of other cannabinoids have shown JWH-250 to have a high affinity for the CB1 receptor. d-nb.info One study using a non-isotopic surface plasmon resonance (SPR) technique determined the binding affinity of JWH-250 for CB1 to be 6.54 x 10⁻¹² M. d-nb.info This was a higher affinity than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. d-nb.info

Table 1: Comparative CB1 Receptor Binding Affinities

| Compound | Binding Affinity (M) (SPR Method) |

|---|---|

| JWH-210 | 9.52 x 10⁻¹³ |

| JWH-250 | 6.54 x 10⁻¹² |

| Δ⁹-THC | 1.56 x 10⁻¹¹ |

| RCS-4 | 2.75 x 10⁻¹¹ |

| JWH-015 | 6.80 x 10⁻¹¹ |

Data sourced from a study utilizing surface plasmon resonance (SPR) for non-isotopic receptor binding assay. d-nb.info

Functional Activity Assays (e.g., cAMP inhibition)

The activation of CB1 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Functional activity assays for JWH-250 and other synthetic cannabinoids often involve measuring this inhibition of forskolin-stimulated cAMP production. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Investigations

The structure-activity relationship (SAR) of synthetic cannabinoids like JWH-250 helps to understand how chemical structure influences their interaction with cannabinoid receptors. JWH-250 belongs to the phenylacetylindole family, which is a distinct class of cannabimimetic indoles. unodc.orgeuropa.eu

Correlations between Structural Modifications and Cannabinoid Receptor Interaction

The core structure of JWH-250 features a 1-pentylindole moiety linked to a 2-methoxyphenylacetyl group. The indole ring and the N-alkyl chain (the pentyl group) are crucial for binding to cannabinoid receptors. The phenylacetyl group at the 3-position of the indole ring is a key determinant of its specific pharmacological profile.

Impact of Substituent Variations on Receptor Binding and Efficacy

The development of various JWH compounds has provided significant insight into SAR. For instance, the length and composition of the N-alkyl chain can significantly affect CB1 and CB2 receptor affinity and selectivity. The substitution pattern on the phenylacetyl group is also critical. In JWH-250, the 2-methoxy group on the phenyl ring is a key feature. Variations in the position of this methoxy (B1213986) group, or its replacement with other substituents, can lead to compounds with different receptor affinities and efficacies. For example, JWH-251, a structural analog with a methyl group on the phenyl ring instead of a methoxy group, exhibits different binding affinities for CB1 and CB2 receptors. wikipedia.org

Computational Approaches in SAR Analysis

Computational studies, such as those using Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) models, are increasingly used to analyze the SAR of synthetic cannabinoids. researchgate.netmdpi.com These methods can predict the binding affinities and geometries of compounds like JWH-250 at the cannabinoid receptors. researchgate.net For example, computational modeling can help to understand the conformational dynamics of the molecule, such as the rotation of the pentyl chain and the orientation of the methoxyphenyl group relative to the indole core. Such studies contribute to a deeper understanding of the molecular interactions that govern the pharmacological activity of JWH-250 and related compounds.

Cellular Signaling Pathways and Mechanistic Studies

JWH-250 is a synthetic cannabinoid that potently activates both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). caymanchem.com Its mechanism of action is rooted in its function as a G protein-coupled receptor (GPCR) agonist. researchgate.net The interaction of JWH-250 with these receptors initiates a cascade of intracellular events, modulating various cellular functions.

As an agonist at CB1 and CB2 receptors, JWH-250 influences intracellular signaling pathways primarily through its interaction with G proteins. researchgate.net The CB1 receptor is predominantly coupled to the pertussis toxin-sensitive Gi/o proteins. biomolther.orgmdpi.com Activation of this G protein by an agonist like JWH-250 leads to the inhibition of adenylyl cyclase, which in turn causes a rapid decrease in cyclic adenosine monophosphate (cAMP) levels. nih.govnih.gov This mechanism is a hallmark of CB1 receptor activation by many synthetic cannabinoids. nih.gov

Furthermore, stimulation of the CB1 receptor can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway. researchgate.neturi.edu This pathway, which includes cascades like ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli. researchgate.net Studies on other synthetic cannabinoids with similar mechanisms have confirmed the modulation of these kinase cascades following receptor binding. researchgate.net

JWH-250, a member of the phenylacetylindole class of cannabinoids, binds with high affinity to cannabinoid receptors. mdpi.com Competition binding experiments have determined its binding affinity (Ki) to be 11 nM for the CB1 receptor and 33 nM for the CB2 receptor, indicating a threefold selectivity for CB1. caymanchem.comresearchgate.net This binding initiates the activation of the receptor.

The CB1 receptor is known to be pre-coupled with G-proteins, allowing for constitutive activity even without an agonist. mdpi.com When a ligand like JWH-250 binds, it is thought to induce or stabilize a specific conformational change in the receptor. This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein, leading to the dissociation of the G protein into its α and βγ subunits. mdpi.com These subunits then modulate the activity of downstream effectors, such as adenylyl cyclase. nih.gov While JWH-250 primarily acts as a balanced agonist, some synthetic cannabinoids can exhibit "biased agonism," preferentially activating either G-protein pathways or β-arrestin pathways, which can lead to different downstream effects. nih.gov Studies assessing a range of synthetic cannabinoids found that JWH-250 shows a subtle preference for β-arrestin2 signaling over Gαi signaling. nih.gov

Preclinical Pharmacological Effects in Animal Models (Mechanistic Focus)

In vivo studies using animal models, particularly rodents, have been crucial in characterizing the pharmacological effects of JWH-250. These studies demonstrate a clear link between its receptor activity and observable behavioral and neurochemical outcomes.

Administration of JWH-250 in mice induces a range of effects that are characteristic of CB1 receptor activation. researchgate.netnih.govunife.it These effects are often referred to as the cannabinoid "tetrad," which includes hypothermia (a marked decrease in body temperature), catalepsy (a state of immobility), analgesia (an increased pain threshold to both mechanical and thermal stimuli), and reduced spontaneous motor activity. mdpi.commdpi.comresearchgate.net

Beyond the classic tetrad, JWH-250 has been shown to impair sensorimotor responses, affecting visual, acoustic, and tactile reflexes. researchgate.netunife.it At higher doses, it can also induce neurological effects such as seizures, myoclonia (brief, involuntary muscle twitching), and hyperreflexia. mdpi.comresearchgate.net These behavioral and neurological effects are directly mediated by the CB1 receptor. researchgate.net

Table 1: Summary of Receptor-Mediated Behavioral Effects of JWH-250 in Rodent Models

| Behavioral Effect | Observation in Rodent Models | Primary Mediating Receptor | Reference |

|---|---|---|---|

| Hypothermia | Marked decrease in body temperature | CB1 | researchgate.net, nih.gov, mdpi.com |

| Analgesia | Increased pain threshold (mechanical and thermal) | CB1 | researchgate.net, nih.gov, mdpi.com |

| Catalepsy | Induction of immobility | CB1 | researchgate.net, nih.gov, mdpi.com |

| Hypolocomotion | Reduced spontaneous motor activity | CB1 | researchgate.net, idosi.org |

| Sensorimotor Impairment | Impaired visual, acoustic, and tactile responses | CB1 | researchgate.net, unife.it |

A key neurochemical effect of JWH-250 is its ability to modulate neurotransmitter systems, particularly the mesolimbic dopamine (B1211576) pathway. Microdialysis studies in freely moving mice have demonstrated that systemic administration of JWH-250 stimulates the release of dopamine in the nucleus accumbens in a dose-dependent manner. researchgate.netnih.govunife.it This brain region is critically involved in reward, motivation, and addiction. The facilitation of dopamine release in the nucleus accumbens is a property shared with other synthetic cannabinoids and is considered a key neurochemical correlate of their abuse potential. nih.govunife.it

To confirm that the observed effects of JWH-250 are indeed mediated by the CB1 receptor, studies have employed selective receptor antagonists. The selective CB1 receptor antagonist/inverse agonist AM 251 has been shown to completely prevent the behavioral, neurological, and neurochemical effects of JWH-250. researchgate.netnih.govunife.it When AM 251 is administered prior to JWH-250, it blocks the induction of hypothermia, analgesia, catalepsy, motor impairment, and the stimulation of dopamine release. researchgate.netunife.it This pharmacological blockade provides definitive evidence that the in vivo actions of JWH-250 are mediated through its agonist activity at the CB1 receptor. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| JWH-250 |

| JWH-073 |

| JWH-018 |

| AM 251 |

Synergistic Pharmacological Interactions with Co-Administered Synthetic Cannabinoids

Research into the pharmacological effects of synthetic cannabinoids has revealed that the co-administration of multiple compounds can lead to complex interactions, including synergistic effects. A study investigating the interaction between JWH-250 and another synthetic cannabinoid, JWH-073, in male CD-1 mice has provided direct evidence of such synergy. researchgate.netnih.gov When administered separately at doses that were individually ineffective, the combination of JWH-250 and JWH-073 produced significant pharmacological effects. researchgate.netnih.govoup.com

The primary findings of this research indicated that the co-administration of these sub-threshold doses resulted in impaired visual sensorimotor responses and an increased mechanical pain threshold in the mice. researchgate.netnih.gov Furthermore, the combination stimulated dopamine (DA) transmission in the mesolimbic pathway, a key circuit in the brain's reward system. researchgate.net Notably, other behavioral and physiological parameters that were affected by higher, individual doses of each compound remained unchanged during the co-administration of ineffective doses. researchgate.netnih.gov

These findings suggest a potentiation of effects, where the combined impact of the two substances is greater than the sum of their individual effects at those specific doses. researchgate.netnih.gov This synergistic action highlights the increased potential for significant centrally-mediated effects when different synthetic cannabinoids are used together. researchgate.net The potentiation of effects on mesolimbic dopamine release, in particular, points towards a mechanism by which the combined use of these substances could enhance their abuse potential. researchgate.net Such interactions are a critical consideration, as illicitly sold herbal blends often contain a mixture of multiple synthetic cannabinoids. researchgate.netnih.govsci-hub.se

Table 1: Synergistic Effects of Co-Administered JWH-250 and JWH-073 in Mice

| Pharmacological Endpoint | Observation with Ineffective Doses of JWH-250 and JWH-073 Administered Together | Reference |

|---|---|---|

| Visual Sensorimotor Response | Impaired | researchgate.netnih.gov |

| Mechanical Pain Threshold | Improved (Increased) | researchgate.netnih.gov |

| Mesolimbic Dopamine Transmission | Stimulated | researchgate.netnih.gov |

| Other Behavioral/Physiological Parameters | Unchanged | researchgate.netnih.gov |

Non-Cannabinoid Receptor Interactions and Their Pharmacological Implications

While the primary pharmacological activity of JWH-250 is mediated through its agonist action at cannabinoid receptors (CB1 and CB2), understanding its potential interaction with other receptor systems is crucial for a complete pharmacological profile. researchgate.netnih.govecddrepository.org

Identification of Off-Target Receptor Binding

Investigations into the broader receptor binding profile of first-generation synthetic cannabinoids, including indole-derived compounds, have been conducted to identify potential off-target interactions. A comprehensive study assessed the binding affinities of several synthetic cannabinoids against a panel of non-cannabinoid receptors. nih.gov The results of this screening indicated that for this class of compounds, binding at non-cannabinoid receptors was generally absent or weak. nih.gov

While some synthetic cannabinoids have shown interactions with other receptors, such as serotonin (B10506) (5-HT) or GPR55, specific data for JWH-250 binding to a wide range of non-cannabinoid targets is limited but points towards low affinity. nih.govnih.gov For instance, while some aminoalkylindole synthetic cannabinoids have been identified as 5-HT2B antagonists, JWH-250 belongs to the distinct phenylacetylindole structural class. nih.goveuropa.eu The existing research suggests a high degree of selectivity for cannabinoid receptors over other major neurotransmitter receptors. nih.gov

Table 2: JWH-250 Cannabinoid Receptor Binding Affinity

| Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| Cannabinoid Receptor 1 (CB1) | 11 nM | oup.com |

| Cannabinoid Receptor 1 (CB1) | 6.54 x 10⁻¹² M | nih.gov |

| Cannabinoid Receptor 2 (CB2) | Data indicates nanomolar affinity, with 3-fold selectivity for CB1 | researchgate.netresearchgate.net |

Note: Binding affinity values can vary between different experimental assays and conditions.

Mechanistic Investigations of Non-Cannabinoid Receptor Activation

Consistent with the limited off-target binding affinity, functional assays and in vivo studies have generally not revealed significant pharmacological effects mediated by non-cannabinoid receptor systems for JWH-250. A study examining the effects of several synthetic cannabinoids, including JWH-250, on the acoustic startle response and prepulse inhibition (PPI) in rats found no significant alteration by JWH-250. frontiersin.org As PPI is a sensorimotor gating process modulated by multiple neurotransmitter systems (including dopamine and serotonin), the lack of effect further suggests that JWH-250 does not strongly engage these other systems in a functionally significant way. frontiersin.org

While some synthetic cannabinoids have been shown to inhibit hERG channels or act on 5-HT2B receptors, specific functional data for JWH-250 in these assays is not prominently reported, and the general finding for the class points to weak potency in these off-target interactions. nih.gov The primary and overwhelming mechanism of action for the pharmacological effects of JWH-250 observed in research studies is the activation of CB1 receptors. researchgate.netnih.gov Behavioral, neurological, and neurochemical effects induced by JWH-250 have been shown to be fully preventable by the administration of a selective CB1 receptor antagonist/inverse agonist, AM-251, confirming that its actions are almost exclusively mediated by this cannabinoid receptor. researchgate.netnih.gov

Metabolic Fate and Metabolite Profiling of Jwh 250

In Vitro Metabolic Studies

In vitro studies are fundamental in predicting the metabolic pathways of new psychoactive substances. These studies typically utilize cellular systems that mimic the metabolic processes of the liver.

To investigate the metabolism of JWH-250, researchers commonly employ in vitro models such as human liver microsomes (HLMs) and hepatocytes. researchgate.netresearchgate.net HLMs contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for phase I metabolism. researchgate.netcaymanchem.com Hepatocytes, being whole liver cells, offer a more complete metabolic system, encompassing both phase I and phase II reactions, and are considered more representative of in vivo metabolism. researchgate.net Studies have utilized pooled human liver microsomes and both suspended rat and pooled human hepatocytes to profile the metabolites of JWH-250 and related compounds. researchgate.net

The metabolism of JWH-250, like many other synthetic cannabinoids, is primarily catalyzed by cytochrome P450 enzymes. caymanchem.com The main phase I metabolic reactions observed are hydroxylation and N-dealkylation. caymanchem.com Hydroxylation can occur on the N-pentyl chain, the indole (B1671886) ring, or the methoxybenzyl group. caymanchem.comnih.gov The formation of hydroxylated metabolites is a key step that often precedes phase II conjugation reactions, such as glucuronidation, which facilitates excretion. caymanchem.comglpbio.comnih.gov

In Vivo Metabolic Studies in Animal Models

Animal models provide valuable insights into the in vivo biotransformation of JWH-250, helping to confirm metabolites identified in vitro and to understand species-specific differences in metabolism.

Studies comparing the metabolism of JWH-250 in rats and humans have revealed notable differences. In rats, the primary metabolites found in urine result from N-dealkylation followed by hydroxylation. researchgate.net In contrast, human metabolism predominantly involves mono- and dihydroxylation. caymanchem.com For instance, while N-dealkylated JWH-250 is a significant metabolite in rats, it is detected at much lower levels in human urine samples. caymanchem.comresearchgate.net In vivo studies in male CD-1 mice have also been conducted to investigate the pharmacological effects of JWH-250, which are intrinsically linked to its metabolism. nih.govresearchgate.net Furthermore, research in equine models has been performed for doping control purposes, identifying key metabolites in horse urine. nih.gov

Metabolites of JWH-250 are isolated from various biological matrices, including urine, blood, and serum, for identification and quantification. caymanchem.comcreative-diagnostics.comscielo.org.za Common analytical techniques involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to purify and concentrate the analytes from the complex matrix. scielo.org.zadiva-portal.org Subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provide the sensitivity and specificity needed to detect the low concentrations of metabolites present. nih.govcaymanchem.comnih.gov Enzymatic hydrolysis, often with β-glucuronidase, is a crucial step to cleave glucuronide conjugates, allowing for the detection of the primary phase I metabolites. nih.govnih.gov

Identification of Phase I Metabolites

Phase I metabolism of JWH-250 primarily involves oxidative reactions that introduce or expose functional groups on the parent molecule.

The most prevalent phase I biotransformations for JWH-250 are hydroxylation and N-dealkylation. caymanchem.com In human urine, a significant number of metabolites have been detected, with mono- and dihydroxylated metabolites being the most abundant. caymanchem.com Monohydroxylation frequently occurs at the terminal (ω) carbon of the N-pentyl chain (N-(5-hydroxypentyl) metabolite) or the adjacent (ω-1) carbon (N-(4-hydroxypentyl) metabolite). caymanchem.comcaymanchem.comcaymanchem.com Dihydroxylated metabolites often involve a second hydroxylation on the methoxybenzyl moiety. caymanchem.com Hydroxylation on the indole ring, specifically at the 5-position, has also been identified. nih.govglpbio.com

Unlike some other synthetic cannabinoids, carboxylation of the pentyl side chain to form JWH-250 N-pentanoic acid is a less prominent pathway in humans, although this metabolite is found. caymanchem.comnih.gov N-dealkylation, while a major route in rats, is a minor pathway in humans. caymanchem.com Notably, the parent JWH-250 compound is typically not detected in urine samples, underscoring the extensive nature of its metabolism. nih.govcaymanchem.com

The table below summarizes the major phase I metabolites of JWH-250 identified in various studies.

| Metabolite Name | Metabolic Reaction | Position of Modification | Biological Matrix |

| JWH-250 N-(4-hydroxypentyl) metabolite | Monohydroxylation | N-pentyl chain (ω-1 position) | Urine, Serum |

| JWH-250 N-(5-hydroxypentyl) metabolite | Monohydroxylation | N-pentyl chain (ω position) | Urine, Serum |

| JWH-250 5-hydroxyindole (B134679) metabolite | Monohydroxylation | Indole ring (5-position) | Urine |

| Dihydroxylated metabolites | Dihydroxylation | N-pentyl chain and methoxybenzyl moiety | Urine |

| JWH-250 N-pentanoic acid | Carboxylation | N-pentyl chain | Urine |

| N-dealkylated JWH-250 | N-dealkylation | N-pentyl chain | Urine (minor in humans) |

Hydroxylated Metabolites (e.g., N-(4-hydroxypentyl), N-(5-hydroxypentyl))

Hydroxylation is a primary metabolic pathway for JWH-250. Mono- and dihydroxylated metabolites are the most common forms detected in human urine. caymanchem.com Monohydroxylation frequently occurs on the N-alkyl pentyl chain, specifically at the terminal (ω) and penultimate (ω-1) positions, resulting in the N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites, respectively. caymanchem.comoup.comcerilliant.com The N-(4-hydroxypentyl) metabolite is considered a primary urinary biomarker of JWH-250 consumption. cerilliant.com The N-(5-hydroxypentyl) metabolite is also an expected product detectable in both serum and urine. biomol.comcaymanchem.comglpbio.com

Dihydroxylated metabolites are also prevalent, often involving a second hydroxylation on the methoxybenzyl group in addition to the initial hydroxylation on the alkyl chain. caymanchem.com The ratio between mono- and dihydroxylated metabolites can vary among individuals, with the presence of the second hydroxylation potentially indicating a longer time between administration and sample collection. caymanchem.com In serum samples, metabolites hydroxylated on the alkyl chain, the methoxybenzyl group, or both sites have been identified. caymanchem.com

Table 1: Key Hydroxylated Metabolites of JWH-250

| Metabolite Name | Position of Hydroxylation | Reference |

| JWH-250 N-(4-hydroxypentyl) metabolite | ω-1 position of the N-pentyl chain | oup.comcerilliant.comcaymanchem.com |

| JWH-250 N-(5-hydroxypentyl) metabolite | Terminal (ω) position of the N-pentyl chain | caymanchem.comoup.combiomol.com |

| Dihydroxylated metabolite | N-pentyl chain and methoxybenzyl moiety | caymanchem.com |

| JWH-250 5-hydroxyindole metabolite | Indole ring | glpbio.com |

N-Dealkylated Metabolites

N-dealkylation, the removal of the pentyl group from the indole nitrogen, is another identified metabolic pathway for JWH-250. nih.govdshs-koeln.de Unlike some other synthetic cannabinoids such as JWH-018, where N-dealkylated metabolites are rare in human samples, N-dealkylated JWH-250 is detected in both human and rat urine. caymanchem.com However, the levels of these metabolites in human urine samples are generally low. caymanchem.com Further metabolism of the dealkylated product can occur, leading to N-dealkylated and monohydroxylated forms, which have been predominantly found in rats. researchgate.netnih.gov

Oxidative Cleavage Products

Research indicates that carbonyl formation is a metabolic route for phenylacetylindoles like JWH-250. dshs-koeln.de This pathway involves the oxidation of the parent compound.

Carboxylic Acid Metabolites (e.g., N-(5-carboxypentyl))

The oxidation of terminally hydroxylated N-alkyl groups can lead to the formation of corresponding carboxylic acid metabolites. unodc.org For JWH-250, this results in the JWH-250 N-pentanoic acid metabolite, also known as the JWH-250 N-(5-carboxypentyl) metabolite. oup.comunimi.itcaymanchem.com While one study noted that no carboxylated metabolites of JWH-250 were identified in the specific human urine or serum samples analyzed, other research has identified the ω-COOH metabolite as the second most abundant metabolite after the (ω-1)-OH derivative in urine. caymanchem.comunimi.it The concentration of the ω-OH metabolite was found to be present in smaller amounts compared to the ω-COOH metabolite. unimi.it The N-pentanoic acid metabolite is an expected urinary and serum metabolite. caymanchem.com

Dihydrodiol Formation

Dihydrodiol formation, resulting from arene oxidation, is a known metabolic pathway for some synthetic cannabinoids, particularly those containing a naphthyl ring. dshs-koeln.deunodc.org However, for JWH-250, which lacks a naphthyl substituent, no trace of dihydrodiol formation has been recorded as a biotransformation route. dshs-koeln.de

Identification of Phase II Metabolites

Following Phase I metabolic reactions, the resulting metabolites can undergo Phase II conjugation to increase their water solubility and facilitate excretion.

Glucuronidated Metabolites

Glucuronidation is a significant Phase II metabolic pathway for JWH-250 metabolites. caymanchem.com The hydroxylated metabolites, in particular, are subject to conjugation with glucuronic acid. biomol.comcaymanchem.comunodc.org Studies on similar synthetic cannabinoids have shown that monohydroxylated metabolites are often extensively glucuronidated before being excreted in urine. caymanchem.com These conjugated metabolites can be detected in urine samples after enzymatic cleavage. nih.gov

Sulfate (B86663) Conjugates

While glucuronidation represents the predominant Phase II metabolic pathway for synthetic cannabinoids, sulfation is another conjugation reaction that can occur. For many synthetic cannabinoids, Phase I metabolism introduces hydroxyl groups, which are then substrates for either glucuronidation or sulfation. In the case of JWH-250, direct studies detailing the formation of sulfate conjugates are limited. However, research on structurally related compounds provides evidence for this metabolic route. For instance, studies on the synthetic cannabinoid JWH-200 have shown that its metabolites are excreted as both glucuronide and sulfate conjugates, with conjugation rates sometimes exceeding 50%. researchgate.net Similarly, metabolic profiling of RCS-4, which like JWH-250 is a phenylacetylindole, also identified a sulfated metabolite. researchgate.net These findings suggest that while likely a minor pathway compared to glucuronidation, sulfation of hydroxylated JWH-250 metabolites is a plausible route of biotransformation.

| Conjugation Pathway | Observation in Related Compounds | Implication for JWH-250 |

| Sulfation | Observed for metabolites of JWH-200 and RCS-4. researchgate.net | A possible, but likely minor, Phase II metabolic pathway for hydroxylated JWH-250 metabolites. |

Enzymatic Pathways Involved in JWH 250 Metabolism

The biotransformation of JWH-250 is a two-phase process, primarily occurring in the liver. Phase I involves oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes, followed by Phase II conjugation, which is dominated by UDP-glucuronosyltransferase (UGT) enzymes to facilitate excretion. nih.govjenck.com

The initial oxidative metabolism of synthetic cannabinoids is mediated by a range of CYP isoforms. nih.gov While studies using recombinant enzymes to pinpoint the specific isoforms responsible for JWH-250 metabolism are not extensively published, strong inferences can be drawn from research on structurally analogous compounds like JWH-018 and AM-2201. nih.govjneurosci.org For these related synthetic cannabinoids, in vitro studies with human liver microsomes and recombinant human P450 proteins have identified CYP2C9 and CYP1A2 as the primary hepatic isoforms responsible for their oxidation. nih.govjneurosci.orgnih.gov The importance of these enzymes is further demonstrated by the fact that selective inhibitors for CYP2C9 and CYP1A2 effectively block the metabolism of these compounds in human liver microsomes. jneurosci.org

Given that JWH-250 is part of the phenylacetylindole class of synthetic cannabinoids, it is highly probable that CYP2C9 and CYP1A2 are the main contributors to its Phase I metabolism. jneurosci.org Other isoforms may have tissue-specific roles; for example, while CYP2D6 involvement appears minimal in the liver, it is expressed in the brain and may play a role in regulating local concentrations of the compound and its active metabolites. nih.gov

| CYP Isoform | Observed Role in Metabolism of Related Cannabinoids | Predicted Role in JWH-250 Metabolism |

| CYP2C9 | Primary hepatic isoform for oxidation of JWH-018 and AM-2201. nih.govjneurosci.orgnih.gov | Likely a primary contributor to Phase I oxidative metabolism. |

| CYP1A2 | Primary hepatic isoform for oxidation of JWH-018 and AM-2201. nih.govjneurosci.orgnih.gov | Likely a primary contributor to Phase I oxidative metabolism, especially for smoked administration due to high lung expression. nih.gov |

| CYP2D6 | Minimal hepatic involvement but expressed in the brain. nih.gov | Potential role in regulating brain concentrations of JWH-250 and its metabolites. nih.gov |

Following Phase I oxidation, the resulting hydroxylated metabolites of JWH-250 undergo extensive Phase II conjugation, primarily with glucuronic acid. nih.govnih.gov This process is catalyzed by UGT enzymes and is crucial for increasing the water solubility of the metabolites to enable their elimination via urine. nih.gov The presence of high concentrations of glucuronide metabolites in urine, with a near absence in serum, underscores the critical role of this pathway. nih.gov

Studies on the closely related compounds JWH-018 and JWH-073 have identified the specific UGT isoforms involved. The major hepatic UGTs responsible for the glucuronidation of their hydroxylated metabolites are UGT1A1, UGT1A9, and UGT2B7. nih.gov Furthermore, extrahepatic isoforms such as UGT1A10 (intestine), UGT1A7 (lung), and UGT1A3 (brain) also demonstrate significant activity. nih.gov Analysis of human urine samples suggests that UGT1A3 and UGT2B7 are the predominant isoforms producing the major urinary metabolites found in vivo. nih.gov Given the structural similarities and the confirmed excretion of JWH-250 metabolites as glucuronides, these UGT isoforms are considered the key enzymes in the Phase II metabolism of JWH-250. nih.govjenck.com

| UGT Isoform | Location | Role in Metabolism of Related Cannabinoids |

| UGT1A1 | Liver | Major hepatic isoform involved in glucuronidation. nih.gov |

| UGT1A9 | Liver | Major hepatic isoform involved in glucuronidation. nih.gov |

| UGT2B7 | Liver, Brain | Major hepatic and extrahepatic isoform; predominant in producing major urinary metabolites. nih.gov |

| UGT1A3 | Brain, Liver | Extrahepatic and hepatic isoform; predominant in producing major urinary metabolites. nih.gov |

| UGT1A10 | Intestine (Extrahepatic) | Extrahepatic isoform with significant activity. nih.gov |

| UGT1A7 | Lung (Extrahepatic) | Extrahepatic isoform with significant activity. nih.gov |

Metabolomics Approaches in Synthetic Cannabinoid Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool for investigating the biotransformation of synthetic cannabinoids like JWH-250. Both untargeted and targeted approaches are employed to discover new metabolites and to understand their metabolic pathways in detail.

Untargeted metabolomics aims to capture and measure as many metabolites as possible in a sample to gain a comprehensive overview of the metabolic state. This approach is fundamental for identifying previously unknown metabolites of new psychoactive substances. The typical workflow involves incubating the parent drug, such as JWH-250, with an in vitro biological system like human liver microsomes (HLM) or human hepatocytes. jenck.comnih.gov These systems contain the necessary enzymes to produce a wide range of Phase I and Phase II metabolites. jenck.com

The resulting samples are analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS). nih.gov The vast amount of data generated is then processed with specialized software that can detect potential metabolites by searching for expected mass shifts from the parent compound (e.g., +16 Da for hydroxylation) and analyzing their isotopic patterns and fragmentation spectra. jenck.com This untargeted approach has been successfully used to identify the major metabolic pathways of JWH-250, including demethylation, mono- and di-hydroxylation, carboxylation, and subsequent glucuronide conjugation. jenck.com

In contrast to the exploratory nature of untargeted analysis, targeted metabolomics focuses on the accurate quantification of a predefined list of known metabolites. This approach is essential for elucidating the specifics of metabolic pathways, determining the relative importance of different routes, and for developing reliable analytical methods for forensic and clinical toxicology. nih.govoup.com

For JWH-250, targeted methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify major metabolites, including JWH-250 4-OH-pentyl, JWH-250 5-OH-pentyl, JWH-250 5-OH indole, and JWH-250 N-pentanoic acid. nih.gov A critical component of these quantitative assays is the use of a stable isotope-labeled internal standard, which is the primary application of JWH-250-d11. Because it is chemically identical to JWH-250 but has a higher mass, it can be added to a sample to correct for variations in sample preparation and instrument response, ensuring highly accurate measurements.

Advanced targeted techniques, such as Structures for Lossless Ion Manipulations (SLIM) high-resolution ion mobility-tandem mass spectrometry, have further refined pathway elucidation. This technology has been used to successfully separate and characterize challenging isomeric metabolites of JWH-250, such as the N-4-OH, N-5-OH, and 5-OH isomers, which may be difficult to distinguish using conventional LC-MS alone. chemrxiv.org

Application of Deuterated Analogs (JWH 250-d11) in Metabolic Research

In the comprehensive study of the metabolic fate of xenobiotics such as the synthetic cannabinoid JWH 250, deuterated analogs play a pivotal role. The strategic substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612) (²H or D), creates a molecule that is chemically similar to the parent compound but physically distinguishable by its increased mass. This mass difference is the cornerstone of its utility in modern analytical techniques, particularly mass spectrometry (MS). While specific research focusing exclusively on this compound is limited in publicly available literature, the principles of its application can be thoroughly understood from studies on closely related deuterated synthetic cannabinoids and the established methodologies in metabolic research.

The primary application of deuterated analogs like this compound is as internal standards in quantitative analyses to enhance the accuracy and precision of detecting JWH 250 and its metabolites in biological samples. bu.eduwvu.edu However, their utility extends into more fundamental research concerning the biotransformation of the parent compound.

Use as Tracer Compounds for Metabolic Pathway Elucidation

Stable isotope labeling is a powerful technique for tracing the metabolic fate of a drug within a biological system. nih.govnih.gov In this context, a deuterated compound such as this compound can be administered to an in vitro or in vivo model system. The deuterium atoms act as a "tag," allowing researchers to follow the JWH 250 molecule as it undergoes biotransformation.

The process of metabolic pathway elucidation using a tracer compound like this compound typically involves the following steps:

Incubation: this compound is incubated with a relevant biological system, such as human liver microsomes (HLMs), hepatocytes, or administered to laboratory animals. nih.gov These systems contain the necessary enzymes, primarily from the cytochrome P450 (CYP) family, that are responsible for drug metabolism. researchgate.net

Sample Extraction: Following incubation, the biological matrix (e.g., microsomal suspension, urine, blood) is processed to extract the parent compound and all its metabolites.

Mass Spectrometric Analysis: The extract is then analyzed using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). oup.com The mass spectrometer can differentiate between the unlabeled (endogenous or co-administered) JWH 250 and the deuterium-labeled this compound and their respective metabolites due to the mass shift imparted by the deuterium atoms.

Metabolite Identification: By searching for the characteristic isotopic pattern of the deuterated compound in the mass spectra, researchers can identify novel metabolites. The mass difference between the deuterated parent compound and its deuterated metabolites reveals the type of metabolic reaction that has occurred (e.g., a +16 Da shift indicates hydroxylation). The fragmentation patterns of these deuterated metabolites in tandem mass spectrometry (MS/MS) can further help in pinpointing the exact site of metabolic modification. mdpi.com

For JWH 250, the known primary metabolic pathways include hydroxylation on the N-pentyl chain and O-demethylation of the methoxyphenyl group. chemrxiv.org Using this compound, where deuterium atoms are placed on the indole ring or the pentyl chain, would allow for unambiguous confirmation of these pathways and potentially uncover minor or previously unknown metabolic routes. For instance, if a dihydroxylated metabolite is found, the presence of the deuterium tag would confirm its origin from the administered JWH 250.

| Application | Methodology | Expected Outcome | Relevant Analytes |

| Metabolic Pathway Elucidation | Administration of this compound to in vitro/in vivo systems followed by LC-MS/MS analysis. | Identification of all metabolites originating from JWH 250, distinguished by the mass shift from the deuterium label. | This compound, Hydroxylated this compound metabolites, Demethylated this compound metabolites |

| Isotope Effect Assessment | Co-administration of a 1:1 mixture of JWH 250 and this compound and analysis of metabolite ratios. | Determination of whether C-D bond cleavage is a rate-limiting step in specific metabolic reactions. | JWH 250, this compound, Specific metabolites of both labeled and unlabeled parent compound |

Assessment of Isotope Effects in Biotransformation

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). google.comlibretexts.orgiupac.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. google.com

In metabolic research, the KIE can be a valuable tool to investigate the mechanisms of enzymatic reactions. If a metabolic reaction involves the cleavage of a C-H bond as its rate-determining step, replacing that hydrogen with deuterium will slow down the reaction. This is referred to as a primary KIE.

To assess the isotope effect in the biotransformation of JWH 250, a mixture of the unlabeled compound and this compound (typically in a 1:1 ratio) would be incubated with an enzymatic system. The rates of formation of specific metabolites from both the labeled and unlabeled parent drug are then compared.

Significant KIE (kH/kD > 1): If a metabolite is formed at a significantly slower rate from this compound than from JWH 250, it indicates that the cleavage of a C-D bond at the labeled position is a rate-limiting step in that particular metabolic pathway. This provides crucial information about the reaction mechanism. For example, if deuterium is placed on the N-pentyl chain of JWH 250, a significant KIE for the formation of a hydroxylated pentyl metabolite would suggest that the C-H bond abstraction is a slow step in the hydroxylation reaction catalyzed by a CYP enzyme.

No Significant KIE (kH/kD ≈ 1): If there is no significant difference in the rate of metabolite formation, it suggests that the C-H bond cleavage is not the rate-determining step of the reaction.

Advanced Analytical Methodologies for Jwh 250 and Its Metabolites

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analytical workflow for JWH-250, providing the necessary separation from matrix interferences and other related compounds. Both liquid and gas chromatography have been extensively utilized, each offering distinct advantages.

Liquid Chromatography (LC) Applications (e.g., HPLC, UPLC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry, has become a cornerstone for the analysis of synthetic cannabinoids and their metabolites. researchgate.net These methods are preferred for their ability to analyze thermally labile and polar compounds without the need for derivatization.

An HPLC method has been established for the determination of JWH-250, achieving good linearity in the concentration range of 2-100 μg/mL with a limit of detection of 0.1 μg/mL. xsjs-cifs.com Optimized conditions for this method included a UV wavelength of 214 nm, an initial organic phase concentration of 63%, a gradient steepness of 4.2%/min, a flow rate of 0.8 mL/min, and a column temperature of 34°C. xsjs-cifs.com This method demonstrated the capability to completely separate JWH-250 from major natural cannabinoids like Δ⁹-tetrahydrocannabinol (THC), cannabinol (B1662348) (CBN), and cannabidiol (B1668261) (CBD). xsjs-cifs.com

UPLC systems offer enhanced resolution and sensitivity. For instance, a UPLC-MS/MS method for the simultaneous identification of 29 synthetic cannabinoids and their metabolites in hair utilized a Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm). researchgate.net This method demonstrated limits of detection ranging from 0.5 to 5 pg/mg. researchgate.net Another comprehensive LC-MS/MS method for quantifying a wide range of synthetic cannabinoids, including JWH-250, in urine employed a Shimadzu UFLCxr system. nih.gov

The following table summarizes key parameters from a validated LC-MS/MS method for the analysis of synthetic cannabinoids, including JWH-250, in oral fluid. oup.com

| Parameter | Value |

| Chromatography System | Shimadzu Prominence HPLC |

| Column | Pinnacle DB biphenyl (B1667301) (5 µm, 50 × 2.1 mm) |

| Mobile Phase A | Water + 0.1% formic acid and 0.2% ammonium (B1175870) formate (B1220265) |

| Mobile Phase B | Acetonitrile (B52724) + 0.1% formic acid and 0.2% ammonium formate |

| Flow Rate | 0.5 mL/min |

Gas Chromatography (GC) Applications

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of JWH-250. nih.gov GC-MS methods have been successfully used for the screening of JWH-250 and its metabolites in consumer urine samples. nih.gov These methods often involve a sample preparation step that may include hydrolysis and liquid-liquid extraction, followed by derivatization to improve the chromatographic properties of the analytes. nih.govrsc.org

One of the challenges with GC-based analysis of certain synthetic cannabinoids is the potential for thermal decomposition in the hot injector port. rsc.org While this is a known issue for compounds like AM-2201, which can degrade into JWH-018, it highlights the need for careful method development and validation when applying GC to new synthetic cannabinoids. rsc.org For the analysis of JWH-250 and its metabolites, GC-MS has proven effective in identifying products of metabolic reactions such as mono- and dihydroxylation. nih.gov

A typical GC-MS method for screening synthetic cannabinoids might employ a column like the HP-5MS UI (30 m × 250 µm i.d., 0.25 µm film thickness) with electron-impact (EI) ionization. nih.gov

Stationary Phase Selection and Mobile Phase Optimization for Synthetic Cannabinoid Separation

The choice of stationary and mobile phases is critical for achieving optimal separation of JWH-250 and its structurally similar metabolites. Due to the generally high hydrophobicity of synthetic cannabinoids, reversed-phase chromatography is commonly employed. rsc.orgnih.gov

Stationary Phases: Several types of stationary phases have been successfully used for the separation of JWH-250 and related compounds.

C18 columns: A widely used reversed-phase column, a C18 column was used in a UHPLC-QTOF-MS method for screening synthetic cannabinoid metabolites in urine. diva-portal.org

Biphenyl columns: These columns, such as the Restek Ultra Biphenyl and Pinnacle DB biphenyl, offer alternative selectivity, which can be advantageous for complex mixtures of synthetic cannabinoids. nih.govoup.com

HSS T3 columns: High Strength Silica T3 columns, like the Waters Acquity UPLC HSS T3, are designed to provide excellent retention for both polar and non-polar compounds, making them suitable for analyzing parent compounds and their more polar metabolites. researchgate.netnih.gov

Mobile Phase Optimization: Mobile phase composition is optimized to achieve good peak shape and resolution. Common components include:

Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers. researchgate.netnih.gov

Additives: Formic acid and ammonium formate are frequently added to the mobile phase to improve ionization efficiency for mass spectrometry and to control the pH, which can influence the retention and peak shape of the analytes. researchgate.netnih.govoup.comdiva-portal.org A typical mobile phase system consists of a gradient elution with water and acetonitrile, both containing 0.1% formic acid. diva-portal.orgoup.com

Mass Spectrometric Detection Techniques

Mass spectrometry is the definitive detection method for JWH-250 and its metabolites, providing the high sensitivity and structural information necessary for unambiguous identification and quantification.

Tandem Mass Spectrometry (MS/MS, LC-MS/MS, GC-MS/MS)

Tandem mass spectrometry (MS/MS) is the most widely used technique for the targeted analysis of JWH-250. nih.gov By selecting a precursor ion and monitoring specific product ions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS and GC-MS/MS methods achieve excellent sensitivity and selectivity, even in complex biological matrices like urine, blood, and oral fluid. oup.comnih.gov

LC-MS/MS methods have been developed to quantify JWH-250 and its metabolites in various samples. nih.govnih.gov For instance, a validated method for 53 synthetic cannabinoids and metabolites in urine utilized an ABSciex 5500 Qtrap mass spectrometer with an electrospray source, operating in both positive and negative ionization modes to cover a wide range of compounds. nih.gov The detection of mono- and dihydroxylated metabolites of JWH-250 in urine and serum samples has been proven effective for determining consumption of the drug. nih.gov

The table below shows an example of precursor and product ions used for the identification of JWH-250 in an LC-MS/MS method. oup.com

| Analyte | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) |

| JWH-250 | 336.2 | 121.1 | 210.1 |

High-Resolution Mass Spectrometry (HRMS, UPLC-TOF, LC-HRMS)

High-resolution mass spectrometry (HRMS) offers a powerful alternative to tandem mass spectrometry, particularly for non-targeted screening and the identification of novel metabolites. Techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) provide accurate mass measurements, which allow for the determination of elemental compositions for unknown compounds. diva-portal.org

HRMS has been used to analyze herbal products for the presence of synthetic cannabinoids, including JWH-250. nih.gov The ability to perform full-scan data acquisition allows for retrospective analysis of data for compounds that were not initially targeted. A screening method using UHPLC-QTOF-MS has been developed for a wide range of synthetic cannabinoid metabolites in urine, including those of JWH-250. diva-portal.org This method involved an initial screening for identification and quantification, followed by a second injection for confirmation. diva-portal.org The high resolution of the instrument can also aid in the separation of isomeric metabolites, such as the N-4-OH and N-5-OH metabolites of JWH-250, which can be challenging to separate chromatographically. chemrxiv.org

Quadrupole Time-of-Flight (QTOF) and Triple Quadrupole (Qtrap) Mass Spectrometry

High-resolution mass spectrometry, particularly using Quadrupole Time-of-Flight (QTOF) systems, has proven to be a superior strategy for the comprehensive analysis of synthetic cannabinoids like JWH-250 in urine. uoa.gr LC-QTOF-MS offers excellent screening capabilities, allowing for the rapid identification of new metabolites as they emerge. uoa.grtiaft.org This technology provides high mass accuracy, which is essential for determining the elemental composition of unknown compounds and for distinguishing between structurally similar metabolites. For instance, LC-QTOF-MS has been successfully applied to screen for 50 different New Psychoactive Substances, including JWH-250, in hair samples. tiaft.org The high resolution of these systems can aid in separating isomeric metabolites, such as the N-4-OH, N-5-OH, and 5-OH metabolites of JWH-250. chemrxiv.org

Triple quadrupole (QqQ) mass spectrometers, often referred to by trade names like QTRAP, are the gold standard for quantitative analysis due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. oup.comnih.govnih.gov An ABSciex 5500 QTRAP instrument has been used to develop qualitative confirmation methods for numerous synthetic cannabinoids and their metabolites, including those of JWH-250, in human urine. nih.gov This system allows for scheduled MRM "survey scans" followed by information-dependent acquisition (IDA) to trigger enhanced product ion (EPI) scans, providing more structural information than traditional MRM for reliable identification. nih.gov Similarly, an Agilent 6430 triple-quadrupole MS has been utilized for the simultaneous determination of JWH-250 and other cannabinoids in oral fluid. oup.com

| Instrument Type | Application for JWH-250 Analysis | Key Advantages | Reference |

| LC-QTOF-MS | Comprehensive screening in urine; Identification in hair | High mass accuracy, excellent screening capabilities, ability to identify novel metabolites | uoa.grtiaft.org |

| Triple Quadrupole (Qtrap) | Quantitative analysis in urine and oral fluid; Qualitative confirmation | High sensitivity, high selectivity, robust quantification using MRM | oup.comnih.govnih.gov |

Ionization Modes (Electrospray Ionization (ESI), Electron Ionization (EI))

The choice of ionization mode is critical for the effective analysis of JWH-250 and its metabolites.

Electrospray Ionization (ESI) is the most commonly employed technique in liquid chromatography-mass spectrometry (LC-MS) methods for JWH-250. It is a soft ionization technique that typically produces protonated molecules [M+H]+, minimizing fragmentation in the source and preserving the molecular ion, which is crucial for both quantification and identification. nih.gov Positive ESI mode is frequently used for the analysis of synthetic cannabinoids, including JWH-250, in matrices like oral fluid and urine. oup.comnih.govnih.gov For example, a method for analyzing six synthetic cannabinoids, including JWH-250, in oral fluid used positive electrospray ionization–tandem mass spectrometry for detection. nih.gov An Agilent Jetstream ESI source has also been used in positive mode for the analysis of JWH-250 metabolite isomers. chemrxiv.org

Electron Ionization (EI) is the standard ionization technique for gas chromatography-mass spectrometry (GC-MS). EI is a hard ionization technique that causes extensive fragmentation of the analyte. While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification. researchgate.netwvu.edu Analysis of the EI mass spectra of JWH-250 and its positional isomers, JWH-302 and JWH-201, revealed that while they have nearly identical mass spectra, statistical analysis of principal fragment ions can be used for differentiation. wvu.edu Specifically, the abundance ratio of ions m/z 121:91 was found to be a key differentiator, with the ortho-isomer JWH-250 showing a significantly different ratio compared to the meta and para isomers. wvu.edu

| Ionization Mode | Coupled Technique | Common Application for JWH-250 | Characteristics | Reference |

| Electrospray Ionization (ESI) | LC-MS/MS | Quantification and identification in biological fluids (urine, oral fluid) | Soft ionization, preserves molecular ion, ideal for polar/thermolabile compounds | oup.comnih.govnih.gov |

| Electron Ionization (EI) | GC-MS | Identification and differentiation of isomers | Hard ionization, extensive and reproducible fragmentation patterns | researchgate.netwvu.edu |

Multiple Reaction Monitoring (MRM) Methods for Specific Metabolites

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantifying specific analytes. In an MRM experiment, a specific precursor ion (e.g., the molecular ion of a JWH-250 metabolite) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte.

Researchers have developed extensive LC-MS/MS methods utilizing MRM to quantify a wide array of synthetic cannabinoid metabolites in urine. nih.gov One such method allows for the simultaneous quantification of 20 synthetic cannabinoids and 21 of their metabolites, including those of JWH-250. nih.gov For the analysis of JWH-250 metabolites, specific MRM transitions are optimized to achieve the best sensitivity. For example, a method for analyzing JWH-250 N-COOH and JWH-250 N-OH metabolites would involve defining unique precursor ions and corresponding product ions for each. nih.gov The use of scheduled MRM, where the instrument only monitors for specific transitions during the expected elution time of the analyte, further enhances the number of compounds that can be analyzed in a single run. nih.gov

The table below provides an example of optimized MRM parameters that might be used for JWH-250 and a key metabolite.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Application | Reference |

| JWH-250 | 336.2 | 214.1 | 20 | Quantification in Oral Fluid | oup.com |

| JWH-250 N-OH | 352.2 | 145.1 | 25 | Quantification in Urine | nih.gov |

| JWH-250 N-COOH | 366.2 | 145.1 | 25 | Quantification in Urine | nih.gov |

Sample Preparation and Extraction Strategies for Research Matrices

Effective sample preparation is paramount to remove interferences from the biological matrix and concentrate the analytes of interest before instrumental analysis.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of analytes between two immiscible liquid phases. For synthetic cannabinoids, LLE has been used to extract them from various matrices, including oral fluid and hair. tiaft.orgnih.gov A study on analyzing synthetic cannabinoids in hair utilized an optimized procedure involving basic incubation of the hair matrix followed by an LLE, achieving recovery values greater than 61%. tiaft.org

A more advanced form of LLE, dispersive liquid-liquid microextraction (DLLME), has been effectively applied to the analysis of JWH-250 in oral fluids. nih.govresearchgate.net This method uses a small amount of extraction solvent and a disperser solvent (like acetonitrile) to form a cloudy solution, maximizing the surface area for extraction and leading to high recovery efficiencies and rapid extraction times. nih.gov In one DLLME procedure for JWH-250, dichloromethane (B109758) was found to be a better extractant than a low transition temperature mixture, with recoveries ranging from 73% to 101%. nih.gov

Solid Phase Extraction (SPE) Methodologies

Solid Phase Extraction (SPE) is a widely used and highly effective technique for cleaning up and concentrating analytes from complex samples like oral fluid and urine. oup.combu.edunih.gov The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while interferences are washed away. The analytes are then eluted with a small volume of an appropriate solvent.

Several studies have reported the use of SPE for the analysis of JWH-250. oup.comnih.gov For instance, Bond Elut Plexa SPE columns have been used to extract JWH-250 from oral fluid collected with Quantisal™ devices. oup.comnih.govsem.com.tr A study comparing four different brands of commercially available SPE cartridges for the extraction of synthetic cannabinoid metabolites, including JWH-250 N-(5-hydroxypentyl), from urine found that different cartridges offered varying levels of reproducibility and efficiency. bu.edu More advanced SPE sorbents, such as those modified with computationally designed peptides, have been developed to achieve selective extraction of specific synthetic cannabinoids. ucm.esunite.it

| Extraction Method | Matrix | Key Features | Recovery/Efficiency | Reference |

| LLE | Hair | Basic incubation followed by LLE | >61% | tiaft.org |

| DLLME | Oral Fluid | Rapid, minimal solvent use, high efficiency | 73% - 101% | nih.gov |

| SPE | Oral Fluid, Urine | High cleanup efficiency, good for automation | Process efficiency >70% | oup.combu.edu |

Protein Precipitation Techniques

For biological samples with high protein content, such as plasma or serum, protein precipitation is often the first step in sample preparation. nih.govphenomenex.comnih.gov This process involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), to denature and precipitate the proteins. nih.govphenomenex.com The precipitated proteins are then removed by centrifugation, leaving the analytes of interest in the supernatant.

In the context of synthetic cannabinoid analysis, protein precipitation is a common and straightforward method. A qualitative LC-MS/MS method for identifying 20 metabolites in human urine utilized protein precipitation with acetonitrile after an initial enzymatic hydrolysis step. nih.gov Acetonitrile is a popular choice as it is effective at removing a high percentage of proteins (>96% at a 2:1 ratio of precipitant to plasma) and the resulting supernatant can often be directly injected into a reversed-phase LC system. nih.gov This technique is valued for its simplicity and speed, making it suitable for high-throughput research environments. phenomenex.comnih.gov

Considerations for Matrix Effects in Analytical Performance

In the bioanalysis of JWH-250 and its metabolites, the sample matrix—such as blood, urine, oral fluid, or hair—can significantly influence the accuracy and precision of quantification. researchgate.net Matrix effects are defined as the alteration of ionization efficiency by co-eluting endogenous or exogenous components in the sample, leading to either ion suppression or enhancement. nih.gov This phenomenon is a primary concern in methods employing electrospray ionization (ESI) with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for detecting synthetic cannabinoids. researchgate.net

For instance, in the analysis of human urine, matrix effects for various synthetic cannabinoid metabolites, including those of the JWH series, have been reported to range from -73% (suppression) to +52% (enhancement). nih.gov One study found that for the urinary metabolites of JWH-250, the matrix effect was between 13.3% and 89.0%. oup.com While significant, the signal at the limit of quantitation was still deemed sufficient for analysis without further method modification. oup.com In hair analysis, matrix effects for a panel of synthetic cannabinoids were observed to be between 19.1% and 110.0%. researchgate.net

To mitigate the variability introduced by matrix effects, several strategies are employed. The most common and effective approach is the use of stable isotope-labeled internal standards (SIL-IS), such as JWH-250-d5 or other deuterated analogs. oup.com These standards co-elute with the target analyte and experience similar matrix effects, allowing for reliable correction during data processing. Other strategies include optimizing sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances, as well as refining chromatographic conditions to separate the analyte from matrix components. nih.govresearchgate.net

| Analyte(s) | Matrix | Matrix Effect Range (%) | Reference |

|---|---|---|---|

| JWH-250 Urinary Metabolites | Urine | 13.3 to 89.0 | oup.com |

| General Synthetic Cannabinoids | Urine | -73 to 52 | nih.gov |

| General Synthetic Cannabinoids | Hair | 19.1 to 110.0 | researchgate.net |

Method Validation Parameters in Research Contexts

The development of reliable analytical methods for JWH-250 and its metabolites necessitates a thorough validation process to ensure that the results are accurate, reproducible, and fit for purpose. researchgate.net Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. researchgate.net Key parameters assessed during validation in research contexts include linearity, limits of detection and quantitation, accuracy, precision, recovery, and selectivity. nih.govnih.gov

Linearity and Calibration Range Determination

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations to construct a calibration curve. researchgate.net A linear relationship is confirmed if the coefficient of determination (r²) is close to 1.00, commonly ≥0.99. sem.com.trnih.gov